

A Comparative Guide to the Characterization of Fmoc-Lys(biotin-PEG12)-OH

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Compound of Interest

Compound Name: *Fmoc-Lys (biotin-PEG12)-OH*

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This guide provides a comparative analysis of the characterization of Fmoc-Lys(biotin-PEG12)-OH, a key reagent in peptide synthesis and bioconjugation. Due to the limited availability of public experimental data for this specific molecule, this guide establishes expected characterization parameters based on its chemical structure and compares them with publicly available data for similar biotinylated amino acids.

Physicochemical Properties: A Comparative Overview

Fmoc-Lys(biotin-PEG12)-OH is a lysine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α -amino group and a biotin moiety attached to the ϵ -amino group via a 12-unit polyethylene glycol (PEG) spacer.^{[1][2]} This PEG linker enhances solubility in aqueous and organic solvents and reduces steric hindrance, which is beneficial in various applications.^{[1][2]}

For comparative purposes, we examine Fmoc-Lys(biotin)-OH, which lacks the PEG spacer, and Fmoc-Glu(biotinyl-PEG)-OH, which incorporates a PEG spacer on a different amino acid backbone.

Property	Fmoc-Lys(biotin-PEG12)-OH	Fmoc-Lys(biotin)-OH	Fmoc-Glu(biotinyl-PEG)-OH
Molecular Formula	C ₅₈ H ₉₁ N ₅ O ₁₉ S[1][3]	C ₃₁ H ₃₈ N ₄ O ₆ S[4]	C ₄₀ H ₅₅ N ₅ O ₁₀ S[5][6]
Molecular Weight	1194.43 g/mol [1][3][7]	594.7 g/mol [4]	797.96 - 798 g/mol [5][6]
CAS Number	1334172-64-3[2] or 1334172-65-4[1][7]	146987-10-2[4][8][9]	817169-73-6[5][6][10]
Key Structural Feature	Lysine with Biotin-PEG12 on ϵ -amino group	Lysine with Biotin on ϵ -amino group	Glutamic acid with Biotin-PEG on γ -carboxyl group

Expected NMR and Mass Spectrometry Data

While specific spectra for Fmoc-Lys(biotin-PEG12)-OH are not publicly available, we can predict the key signals based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR is a powerful tool for confirming the identity and purity of Fmoc-Lys(biotin-PEG12)-OH. The spectrum is expected to show characteristic peaks for the Fmoc, lysine, biotin, and PEG12 moieties.

Moiety	Expected ^1H Chemical Shift Range (ppm)	Key Protons
Fmoc Group	7.2 - 7.8	Aromatic protons
4.2 - 4.5	CH and CH_2 protons adjacent to the fluorenyl group	
Lysine Backbone	4.0 - 4.3	$\alpha\text{-CH}$
1.2 - 2.0	$\beta, \gamma, \delta\text{-CH}_2$	
2.9 - 3.2	$\varepsilon\text{-CH}_2$	
PEG12 Spacer	3.5 - 3.7	Repeating $-\text{O-CH}_2\text{-CH}_2\text{-O-}$ units
Biotin	6.3 - 6.5	Ureido protons ($-\text{NH-CO-NH-}$)
4.1 - 4.5	Protons adjacent to the sulfur and ureido ring	
2.6 - 2.9	CH_2 adjacent to the thiophene ring	
1.3 - 1.8	Aliphatic chain protons	

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. For Fmoc-Lys(biotin-PEG12)-OH, electrospray ionization (ESI) is a suitable method.

Analysis Type	Expected Result
Full Scan MS	$[\text{M}+\text{H}]^+$ at $m/z \approx 1195.44$
$[\text{M}+\text{Na}]^+$ at $m/z \approx 1217.42$	
Tandem MS (MS/MS)	Fragmentation of the parent ion should yield characteristic losses corresponding to the Fmoc group (222.1 Da), biotin (226.3 Da), and repeating PEG units (44.0 Da).

Experimental Protocols

Detailed below are standard protocols for the NMR and Mass Spectrometry analysis of compounds like Fmoc-Lys(biotin-PEG12)-OH.

NMR Spectroscopy Protocol

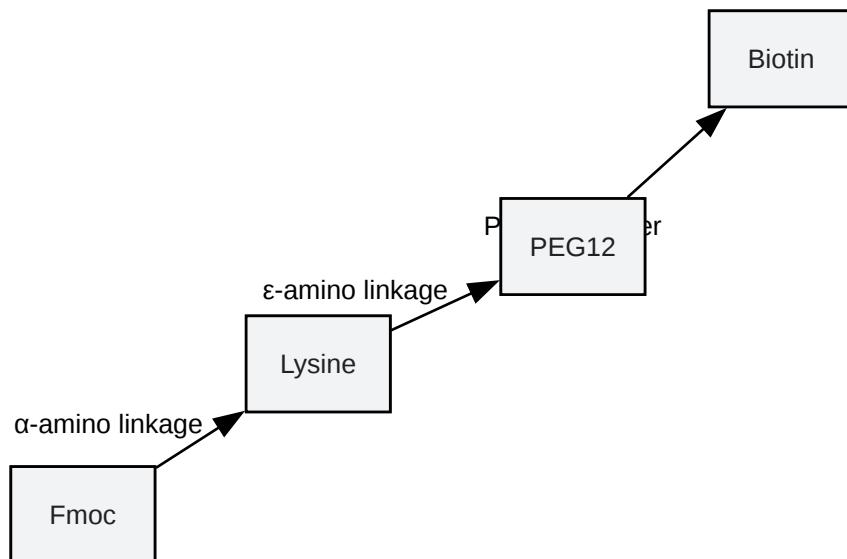
- Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility).
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - If necessary, acquire a ¹³C spectrum.
 - 2D NMR experiments such as COSY and HSQC can be performed to aid in peak assignment.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 μ M) in a solvent compatible with ESI-MS, such as acetonitrile/water with 0.1% formic acid.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).
- Data Acquisition:
 - Inject the sample into the mass spectrometer.
 - Acquire data in positive ion mode over a suitable m/z range (e.g., 200-2000).
 - For MS/MS analysis, select the parent ion of interest ($[M+H]^+$) for collision-induced dissociation (CID).
- Data Analysis: Analyze the resulting spectra to determine the accurate mass of the parent ion and identify characteristic fragment ions.

Visualizations

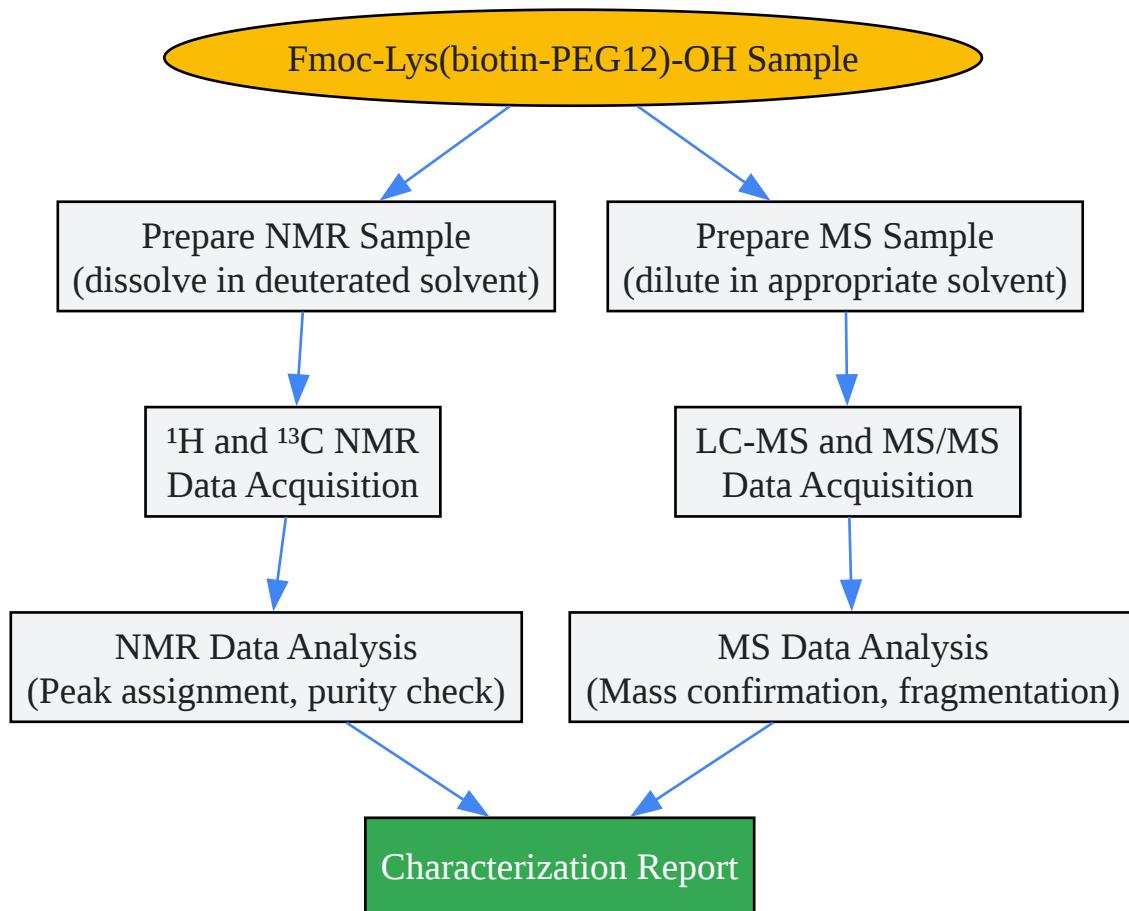
Molecular Structure of Fmoc-Lys(biotin-PEG12)-OH



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Caption: Molecular components of Fmoc-Lys(biotin-PEG12)-OH.

Experimental Workflow for Characterization



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Caption: Workflow for NMR and Mass Spec characterization.

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